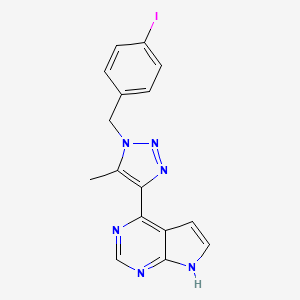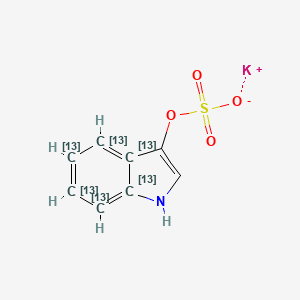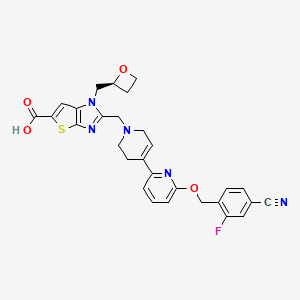
GLP-1R agonist 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucagon-like peptide-1 receptor agonist 7 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose homeostasis and has significant therapeutic potential in the treatment of type 2 diabetes mellitus and obesity. Glucagon-like peptide-1 receptor agonists, including glucagon-like peptide-1 receptor agonist 7, have been shown to promote insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby reducing blood glucose levels and aiding in weight management .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 7 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing process.
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 7 involves large-scale recombinant expression systems, often utilizing bacterial or yeast hosts to produce the peptide. The peptide is then purified and chemically modified to enhance its stability and efficacy. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Glucagon-like peptide-1 receptor agonist 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to improve its stability and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 7 include polyethylene glycol, fatty acids, and various protective groups. Reaction conditions often involve mild temperatures and pH levels to preserve the integrity of the peptide structure .
Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability and prolonged activity. These modifications help in improving the pharmacokinetic properties of the compound, making it more effective for therapeutic use .
Applications De Recherche Scientifique
Glucagon-like peptide-1 receptor agonist 7 has a wide range of scientific research applications. In the field of medicine, it is primarily used for the treatment of type 2 diabetes mellitus and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events .
In the field of chemistry, glucagon-like peptide-1 receptor agonist 7 is used as a tool to study peptide-receptor interactions and the mechanisms of receptor activation. It is also employed in the development of new therapeutic agents targeting the glucagon-like peptide-1 receptor .
Mécanisme D'action
Glucagon-like peptide-1 receptor agonist 7 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein coupled receptor expressed on pancreatic beta cells and other tissues. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, leading to increased insulin secretion, inhibition of glucagon release, and delayed gastric emptying . These actions collectively contribute to the regulation of blood glucose levels and appetite suppression .
Comparaison Avec Des Composés Similaires
Glucagon-like peptide-1 receptor agonist 7 is part of a broader class of glucagon-like peptide-1 receptor agonists, which includes compounds such as exenatide, liraglutide, and semaglutide. Compared to these compounds, glucagon-like peptide-1 receptor agonist 7 may offer unique advantages in terms of its stability and duration of action . For instance, tirzepatide, a dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor co-agonist, has shown superior efficacy in glycemic control and weight reduction compared to selective glucagon-like peptide-1 receptor agonists .
Similar Compounds
- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Tirzepatide
These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, therapeutic indications, and side effect profiles .
Propriétés
Formule moléculaire |
C29H26FN5O4S |
|---|---|
Poids moléculaire |
559.6 g/mol |
Nom IUPAC |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C29H26FN5O4S/c30-22-12-18(14-31)4-5-20(22)17-39-27-3-1-2-23(32-27)19-6-9-34(10-7-19)16-26-33-28-24(13-25(40-28)29(36)37)35(26)15-21-8-11-38-21/h1-6,12-13,21H,7-11,15-17H2,(H,36,37)/t21-/m0/s1 |
Clé InChI |
FNIHJXXWKDBSHJ-NRFANRHFSA-N |
SMILES isomérique |
C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F)SC(=C3)C(=O)O |
SMILES canonique |
C1COC1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F)SC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


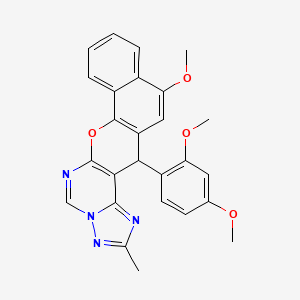
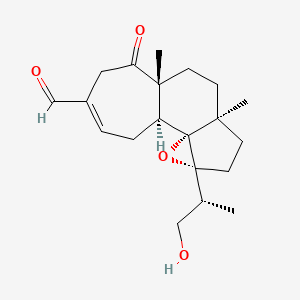
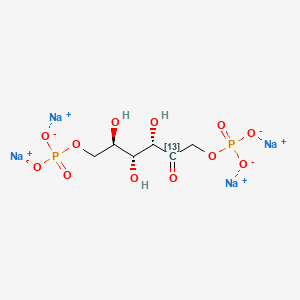
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
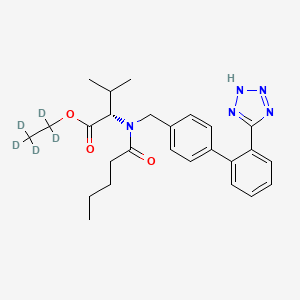
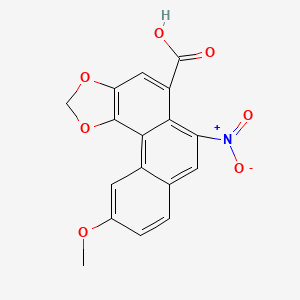
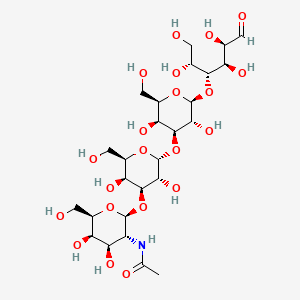
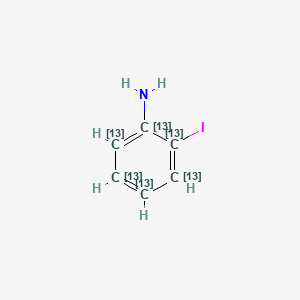
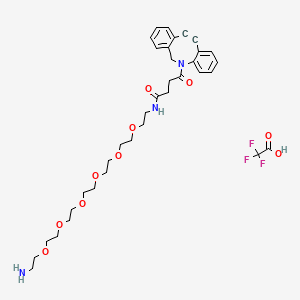
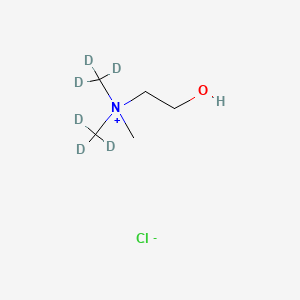
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
